molecular formula C8H6ClNOS B1587988 3-(Chloromethyl)-2(3H)-benzothiazolone CAS No. 73762-91-1

3-(Chloromethyl)-2(3H)-benzothiazolone

Cat. No.: B1587988
CAS No.: 73762-91-1
M. Wt: 199.66 g/mol
InChI Key: JNONKMUWRWRVRH-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2(3H)-benzothiazolone is a heterocyclic compound featuring a benzothiazolone core substituted with a chloromethyl group at the 3-position. Benzothiazolones are known for their diverse applications, including use as intermediates in pharmaceuticals, agrochemicals, and materials science . The chloromethyl group enhances electrophilicity, making it a versatile precursor for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

Properties

CAS No.

73762-91-1

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

3-(chloromethyl)-1,3-benzothiazol-2-one

InChI

InChI=1S/C8H6ClNOS/c9-5-10-6-3-1-2-4-7(6)12-8(10)11/h1-4H,5H2

InChI Key

JNONKMUWRWRVRH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCl

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzothiazolone derivatives are highly dependent on substituent type and position. Key structural analogues include:

Compound Name Substituents Key Properties/Applications Evidence ID
3-Methyl-2(3H)-benzothiazolone 3-methyl Antimicrobial, analgesic precursor
6-Chloro-3-ethyl-2(3H)-benzothiazolone 6-Cl, 3-ethyl Intermediate in drug synthesis
6-Benzoyl-2(3H)-benzothiazolone 6-benzoyl Potent cyclooxygenase inhibitor
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-propenyl)-2(3H)-benzothiazolone 3-methyl, 6-chalcone-thiophene Anticancer, antibacterial activities
5-Chloro-2(3H)-benzoxazolone 5-Cl (benzoxazolone core) Muscle relaxant (e.g., chlorzoxazone)

Key Observations :

  • Substituent Position : 3-Substituents (e.g., chloromethyl, methyl) influence reactivity and metabolic stability. For example, 3-methyl derivatives are less reactive but more lipophilic than chloromethyl analogues .
  • 6-Position Modifications : Substitution at the 6-position (e.g., benzoyl, chloro) enhances pharmacological activity, as seen in 6-benzoyl-2(3H)-benzothiazolone, which outperforms acetylsalicylic acid in analgesia .
  • Heterocycle Variation : Replacing the benzothiazolone core with benzoxazolone (e.g., 5-chloro-2(3H)-benzoxazolone) shifts biological targets, emphasizing the role of the sulfur atom in receptor binding .
Physicochemical and Reactivity Profiles
  • Chloromethyl Group : Enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) . In contrast, methyl or ethyl groups impart steric bulk but lower reactivity.

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